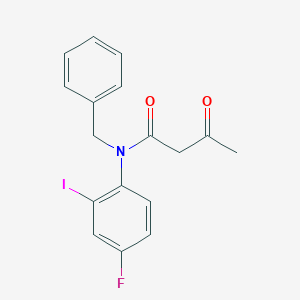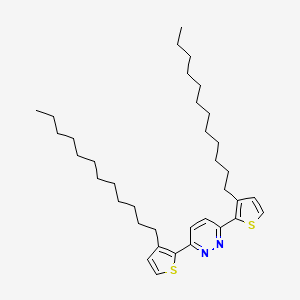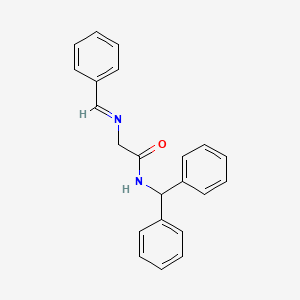![molecular formula C14H12O4 B14193612 4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol CAS No. 834918-74-0](/img/structure/B14193612.png)
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol is a compound that belongs to the class of stilbenoids. Stilbenoids are a type of natural phenol and are known for their antioxidant properties. This compound is structurally related to resveratrol, a well-known antioxidant found in red wine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol typically involves the reaction of 2,4-dihydroxybenzaldehyde with 2,4-dihydroxyacetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a model compound for studying stilbenoid chemistry and reactivity.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of antioxidant additives for food and cosmetic products.
Mecanismo De Acción
The mechanism of action of 4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol involves its ability to scavenge reactive oxygen species (ROS) through electron transfer and proton-coupled electron transfer (PCET) mechanisms. The compound’s catechol moiety plays a crucial role in its antioxidant activity by donating electrons to neutralize ROS. This process helps protect cells from oxidative damage and may contribute to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Resveratrol: Another well-known stilbenoid with antioxidant properties.
Piceatannol: A hydroxylated derivative of resveratrol with enhanced antioxidant activity.
Oxyresveratrol: A tetrahydroxystilbene with potent antioxidant and anti-inflammatory properties.
Uniqueness
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol is unique due to its specific hydroxylation pattern, which may confer distinct reactivity and biological activity compared to other stilbenoids. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Propiedades
Número CAS |
834918-74-0 |
|---|---|
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
4-[2-(2,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H12O4/c15-11-5-4-10(13(17)8-11)3-1-9-2-6-12(16)14(18)7-9/h1-8,15-18H |
Clave InChI |
QGRSVVHNOXVSLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=CC2=C(C=C(C=C2)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)

![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)





![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)

![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)

![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)
